Diethyl 4-(2-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
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Overview
Description
Diethyl 4-(2-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate is a chemical compound with the molecular formula C19H22BrNO4 and a molecular weight of 408.295 g/mol . This compound is part of the dihydropyridine family, which is known for its diverse applications in medicinal chemistry, particularly as calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-(2-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate typically involves the Hantzsch reaction, which is a multi-component reaction. The process generally includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(2-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The bromine atom in the compound can be substituted by nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling using boronic acids.
Major Products Formed
Oxidation: Corresponding pyridine derivatives.
Reduction: Reduced dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 4-(2-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including as a calcium channel blocker.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 4-(2-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate, particularly in its role as a calcium channel blocker, involves the inhibition of calcium ion influx through L-type calcium channels. This inhibition reduces the contraction of cardiac and smooth muscle, thereby lowering blood pressure and heart rate . The compound interacts with the voltage-gated calcium channels, specifically binding to the α1 subunit, which is crucial for channel function.
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Similar structure but with a bromine atom at the para position.
Diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Contains a furan ring instead of a bromophenyl group.
Diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
Diethyl 4-(2-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate is unique due to the presence of the bromine atom at the ortho position, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a versatile intermediate in organic synthesis and its efficacy as a calcium channel blocker .
Properties
Molecular Formula |
C19H20BrNO4 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
diethyl 4-(2-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H20BrNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10H,5-6H2,1-4H3 |
InChI Key |
GVWVWVAVGGKGKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2Br)C(=O)OCC)C)C |
Origin of Product |
United States |
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